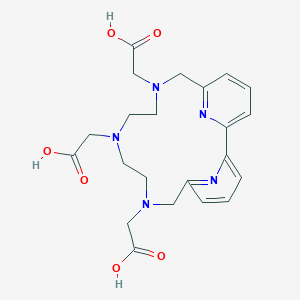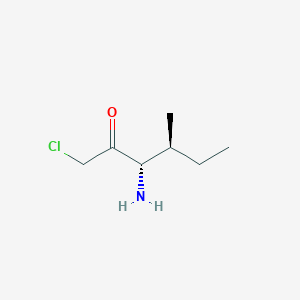
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is a chiral organic compound with significant interest in synthetic chemistry due to its unique structural features. This compound contains both an amino group and a chloro group, making it a versatile intermediate in various chemical reactions. Its stereochemistry, indicated by the (3S,4S) configuration, plays a crucial role in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable hexane derivative.
Chlorination: Introduction of the chloro group can be achieved through halogenation reactions using reagents such as thionyl chloride or phosphorus trichloride.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the chloro derivative under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (3S,4S) configuration may involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: Both the amino and chloro groups can participate in nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with thiols can produce thioethers.
科学研究应用
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound and its analogs are investigated for therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism by which (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(3R,4R)-3-amino-1-chloro-4-methylhexan-2-one: The enantiomer of the compound with different stereochemistry.
(3S,4S)-3-amino-1-bromo-4-methylhexan-2-one: A similar compound with a bromo group instead of a chloro group.
(3S,4S)-3-amino-1-chloro-4-ethylhexan-2-one: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is unique due to its specific stereochemistry and the presence of both amino and chloro functional groups. This combination allows for diverse reactivity and the potential to form a wide range of derivatives with varying properties and applications.
属性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC 名称 |
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3/t5-,7-/m0/s1 |
InChI 键 |
HYDQIALFKDMGTP-FSPLSTOPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)N |
规范 SMILES |
CCC(C)C(C(=O)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




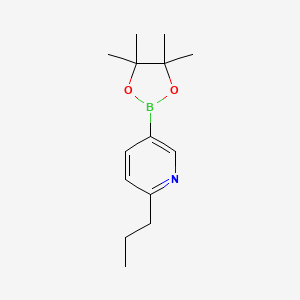

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
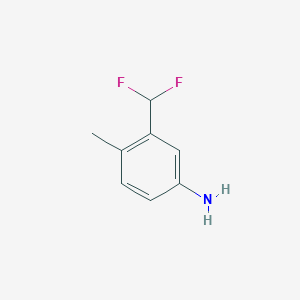

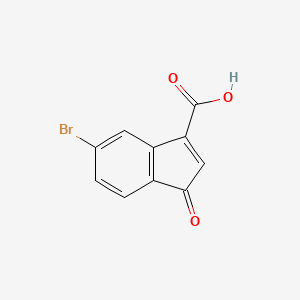
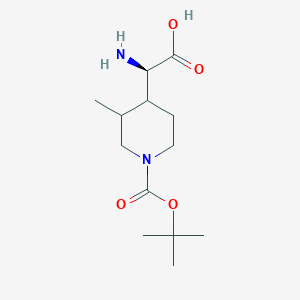

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
